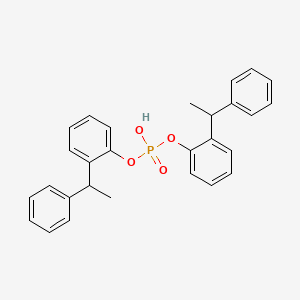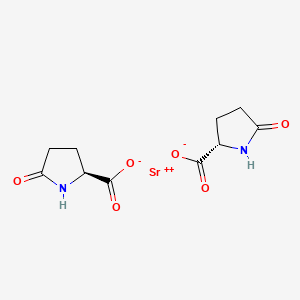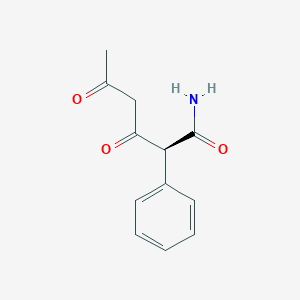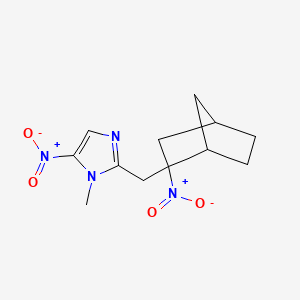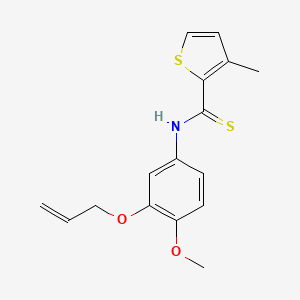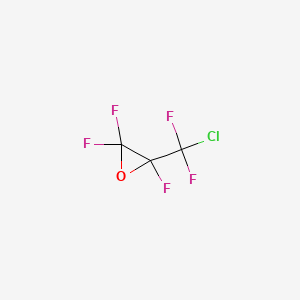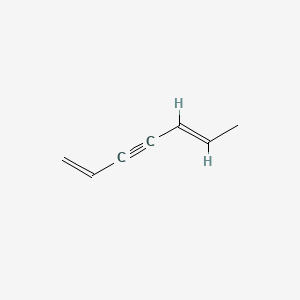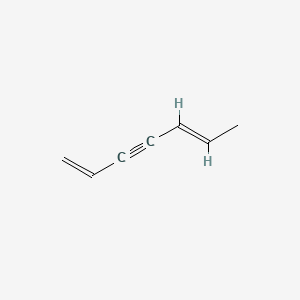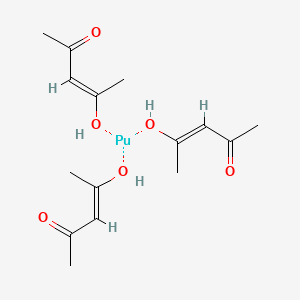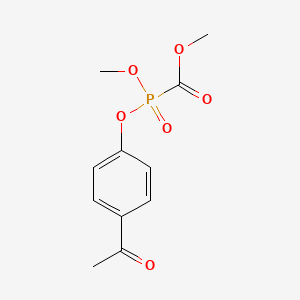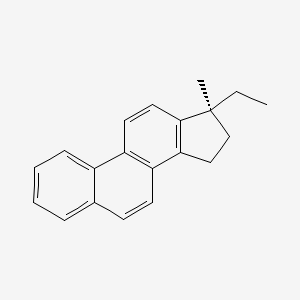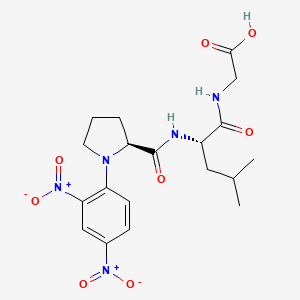
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine is a synthetic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a dinitrophenyl group attached to a glycine moiety, which is further linked to L-prolyl and L-leucyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine typically involves the following steps:
Formation of the Dinitrophenyl Group: The dinitrophenyl group is introduced by reacting 2,4-dinitrochlorobenzene with glycine in the presence of a base such as sodium hydroxide.
Coupling with L-Prolyl and L-Leucyl Groups: The resulting dinitrophenyl glycine is then coupled with L-prolyl and L-leucyl groups using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dinitrophenyl compounds.
Applications De Recherche Scientifique
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in chromatographic techniques.
Mécanisme D'action
The mechanism of action of N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine involves its interaction with specific molecular targets. The dinitrophenyl group can act as a chromophore, allowing the compound to absorb light and undergo photochemical reactions. Additionally, the peptide moiety can interact with enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dinitrophenyl)glycine
- N-(2,4-Dinitrophenyl)-L-proline
- N-(2,4-Dinitrophenyl)-L-leucine
Uniqueness
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine is unique due to its specific combination of dinitrophenyl, prolyl, and leucyl groups. This unique structure imparts distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
65985-66-2 |
|---|---|
Formule moléculaire |
C19H25N5O8 |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H25N5O8/c1-11(2)8-13(18(27)20-10-17(25)26)21-19(28)15-4-3-7-22(15)14-6-5-12(23(29)30)9-16(14)24(31)32/h5-6,9,11,13,15H,3-4,7-8,10H2,1-2H3,(H,20,27)(H,21,28)(H,25,26)/t13-,15-/m0/s1 |
Clé InChI |
AKFPJMPDELFVBU-ZFWWWQNUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


